![molecular formula C18H26O4 B14331793 Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl- CAS No. 111090-66-5](/img/structure/B14331793.png)
Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom. This compound is part of the oxetane family, which is known for its unique ring structure that imparts significant ring strain, making it a valuable intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxetane compounds typically involves the formation of the oxetane ring through various methods. One common approach is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, yielding oxetane with a moderate yield . Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Additionally, diol cyclization and decarboxylation of six-membered cyclic carbonates are also employed to synthesize oxetane derivatives .
Industrial Production Methods
In industrial settings, the production of oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] can be scaled up using solvent-free melt synthesis. This method involves the use of functional epoxy monomers as co-monomers to target specific end-use applications . The process is designed to be cost-effective and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxetane compounds undergo various chemical reactions, including:
Oxidation: Oxetanes can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of oxetanes can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted oxetanes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential use in drug delivery systems due to its unique ring structure.
Mecanismo De Acción
The mechanism of action of oxetane compounds involves the ring strain of the four-membered ring, which makes them highly reactive intermediates. The ring strain facilitates various chemical reactions, including ring-opening polymerizations and nucleophilic substitutions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxetane ring.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 2-Methyloxetane
- 3-Methyloxetane
- 3-Azidooxetane
- 3-Nitrooxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Uniqueness
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenylenebis(oxymethylene) group enhances its reactivity and makes it suitable for specialized applications in polymer chemistry and materials science .
Propiedades
Número CAS |
111090-66-5 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C18H26O4/c1-3-17(9-19-10-17)13-21-15-6-5-7-16(8-15)22-14-18(4-2)11-20-12-18/h5-8H,3-4,9-14H2,1-2H3 |
Clave InChI |
FHFOJGCIXOUQMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COC2=CC(=CC=C2)OCC3(COC3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


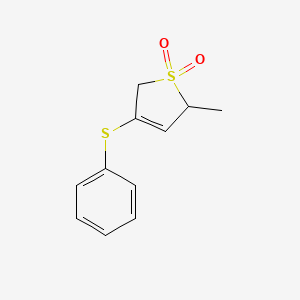
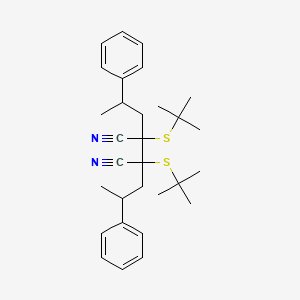
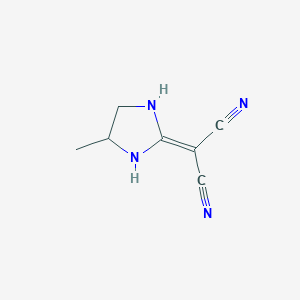
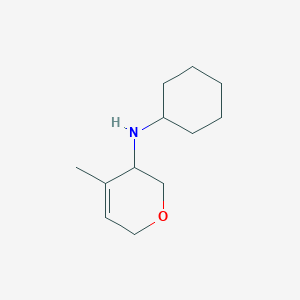
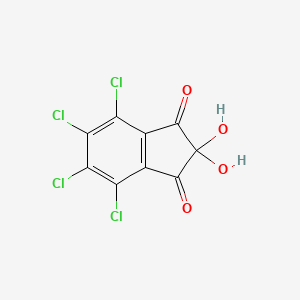
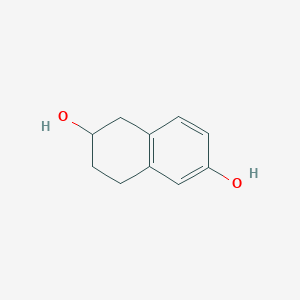
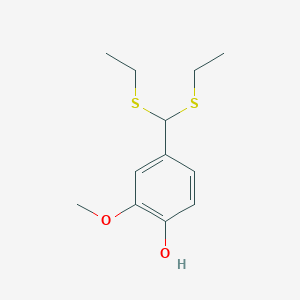
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
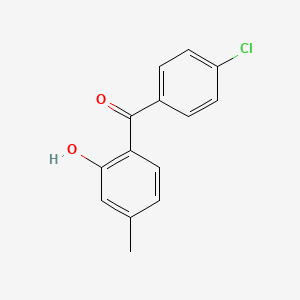
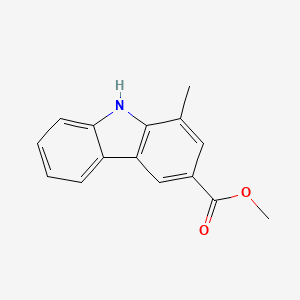
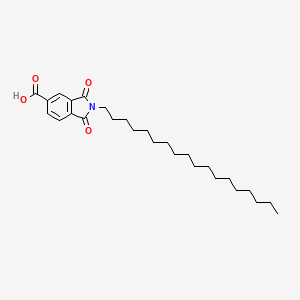
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
